molecular formula C21H25NO3 B8389610 (1-Formyl-2,2-diphenyl-ethyl)-methyl-carbamic acid tert-butyl ester

(1-Formyl-2,2-diphenyl-ethyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B8389610
M. Wt: 339.4 g/mol
InChI Key: HKRXAGGBDLAPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Formyl-2,2-diphenyl-ethyl)-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C21H25NO3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl N-methyl-N-(3-oxo-1,1-diphenylpropan-2-yl)carbamate

InChI

InChI=1S/C21H25NO3/c1-21(2,3)25-20(24)22(4)18(15-23)19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18-19H,1-4H3

InChI Key

HKRXAGGBDLAPEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

17.8 ml (127 mmol) of triethylamine and a solution of 22.8 g (127 mmol) of sulfur trioxide pyridine complex in 100 ml of dimethyl sulfoxide are added in succession to a solution of 14.5 g (42.5 mmol) of (1-hydroxymethyl-2,2-diphenyl-ethyl)-methyl-carbamic acid tert-butyl ester in 80 ml of dimethyl sulfoxide. After 45 minutes the reaction mixture is poured into ice-water and exhaustively extracted with ether. The combined organic phases are washed twice with 1M potassium hydrogen sulfate, twice with water and once with 1M sodium hydrogen carbonate, dried over sodium sulfate and concentrated by evaporation, yielding the title compound in the form of a yellow oil. TLC: methylene chloride/methanol (95:5) Rf=0.88.
Quantity
17.8 mL
Type
reactant
Reaction Step One
Name
(1-hydroxymethyl-2,2-diphenyl-ethyl)-methyl-carbamic acid tert-butyl ester
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

17.8 ml (127 mmol) of triethylamine and a solution of 22.8 9 (127 mmol) of sulfur trioxide pyridine complex in 100 ml of dimethyl sulfoxide are added in succession to a solution of 14.5 g (42.5 mmol) of (1-hydroxymethyl-2,2-diphenyl-ethyl)-methyl-carbamic acid tert-butyl ester in 80 ml of dimethyl sulfoxide. After 45 minutes the reaction mixture is poured into ice-water and extracted completely with ether. The combined organic phases are washed twice with 1M potassium hydrogen sulfate, twice with water and once with 1M sodium hydrogen carbonate, dried over sodium sulfate and concentrated by evaporation. The title compound is obtained in the form of a yellow oil. TLC: methylene chloride/methanol (95:5) Rf =0.88; Rt (HPLC)=20.1 min; 1H-NMR (300 MHz, CDCl3, RT) d 9.53 (s, 1H), 7.42-7.16 (m, 10H), 5.35/5.00 (d, 1H), 4.57/4.55 (d, 1H), 2.62/2.54 (s, 3H), 1.50/1.40 (s, 9H).
Quantity
17.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
22.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
9
Quantity
127 mmol
Type
reactant
Reaction Step One
Name
(1-hydroxymethyl-2,2-diphenyl-ethyl)-methyl-carbamic acid tert-butyl ester
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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